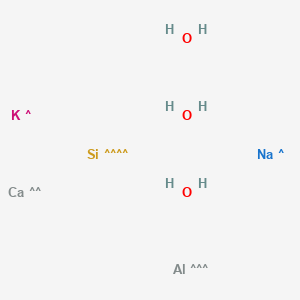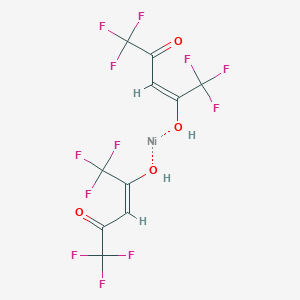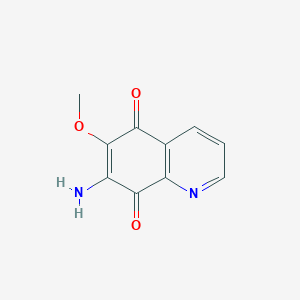
7-Amino-6-methoxy-5,8-quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-6-methoxy-5,8-quinolinedione (also known as AMQ) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, biochemistry, and pharmacology.
Wirkmechanismus
AMQ exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. By inhibiting this enzyme, AMQ can prevent the growth and proliferation of cancer cells. Additionally, AMQ has been shown to inhibit the production of inflammatory cytokines, which can help reduce inflammation and alleviate symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
AMQ has been shown to have a range of biochemical and physiological effects in the body. In vitro studies have demonstrated that AMQ can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of bacteria, and reduce the production of inflammatory cytokines. In vivo studies have shown that AMQ can reduce tumor growth in animal models and improve cognitive function in mice with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
AMQ has several advantages as a tool for scientific research. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also some limitations to its use. For example, AMQ has low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
Despite the significant progress that has been made in understanding the properties and applications of AMQ, there is still much to be learned about this compound. Future research directions could include further elucidating its mechanism of action, exploring its potential use in treating other diseases, and developing more effective methods for administering it in vivo. Additionally, AMQ could be used as a starting point for developing new compounds with similar pharmacological properties but improved efficacy and safety profiles.
Synthesemethoden
AMQ can be synthesized through a multi-step process, starting with the reaction of 2,3-dichloro-5,8-quinolinedione with ammonia to produce 2-amino-3-chloro-5,8-quinolinedione. This intermediate product is then reacted with methanol and sodium methoxide to yield AMQ.
Wissenschaftliche Forschungsanwendungen
AMQ has been extensively studied for its potential applications in various scientific fields. In pharmacology, AMQ has been shown to possess antitumor, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In biochemistry, AMQ has been used as a tool to study the structure and function of proteins and enzymes.
Eigenschaften
| 14151-19-0 | |
Molekularformel |
C10H8N2O3 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
7-amino-6-methoxyquinoline-5,8-dione |
InChI |
InChI=1S/C10H8N2O3/c1-15-10-6(11)9(14)7-5(8(10)13)3-2-4-12-7/h2-4H,11H2,1H3 |
InChI-Schlüssel |
NLVITWPVYZJFCX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC=N2)N |
Kanonische SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC=N2)N |
| 14151-19-0 | |
Synonyme |
7-amino-6-methoxy-quinoline-5,8-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


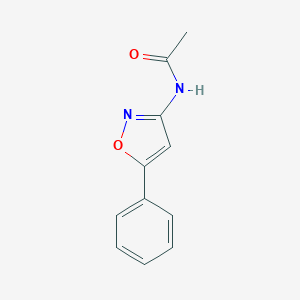
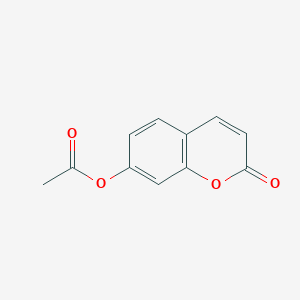
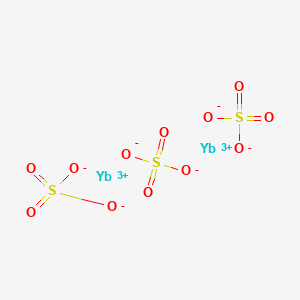
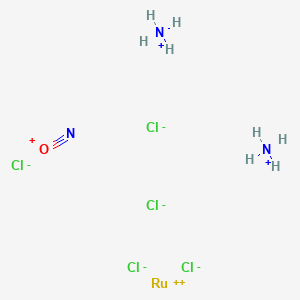
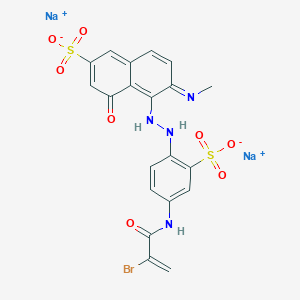
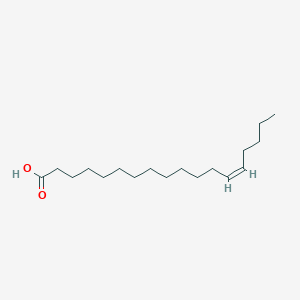
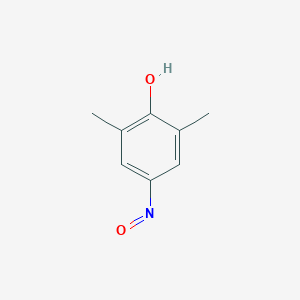


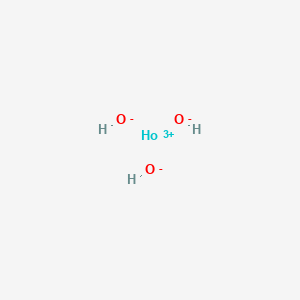
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B77481.png)
